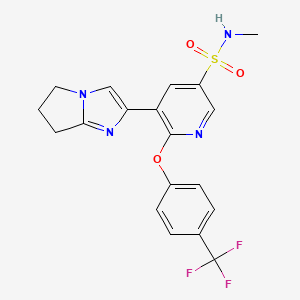
Tead-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TEAD-IN-6 is a modulator that inhibits the interaction between Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) with TEA domain family members (TEAD). This compound has significant applications in cancer research due to its ability to disrupt the YAP1/TAZ-TEAD interaction .
Méthodes De Préparation
The synthetic routes and reaction conditions for TEAD-IN-6 involve several steps. The preparation of the mother liquor involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Analyse Des Réactions Chimiques
TEAD-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
TEAD-IN-6 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis . By inhibiting the YAP1/TAZ-TEAD interaction, this compound can help researchers understand the mechanisms of tumorigenesis and develop potential therapeutic strategies . Additionally, this compound is used in studies related to tissue homeostasis, regeneration, and development .
Mécanisme D'action
TEAD-IN-6 exerts its effects by inhibiting the interaction between YAP1/TAZ and TEAD transcription factors. This inhibition disrupts the transcriptional activity of TEAD, leading to the suppression of genes involved in cell proliferation and survival . The molecular targets of this compound include the central pocket of TEAD, where it binds and prevents the interaction with YAP1/TAZ . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Comparaison Avec Des Composés Similaires
TEAD-IN-6 is unique in its ability to inhibit the YAP1/TAZ-TEAD interaction. Similar compounds include:
MY-1076: A potent YAP inhibitor with anti-gastric cancer activity.
LM-41: A flufenamic acid-derived TEAD inhibitor that reduces the expression of CTGF, Cyr61, Axl, and NF2.
Verteporfin: A YAP inhibitor used in photodynamic therapy that also induces apoptosis and inhibits autophagy.
MYF-01-37: A novel covalent TEAD inhibitor.
AICAR phosphate: An AMPK activator and inhibitor of autophagy, YAP, and mitophagy.
These compounds share similar targets and mechanisms but differ in their specific applications and efficacy.
Propriétés
Formule moléculaire |
C19H17F3N4O3S |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S/c1-23-30(27,28)14-9-15(16-11-26-8-2-3-17(26)25-16)18(24-10-14)29-13-6-4-12(5-7-13)19(20,21)22/h4-7,9-11,23H,2-3,8H2,1H3 |
Clé InChI |
UNZNMUZYUKSBBZ-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CN4CCCC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


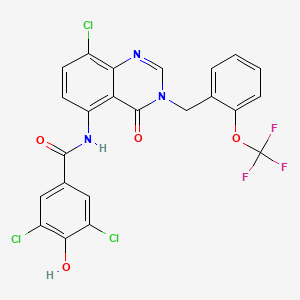
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)

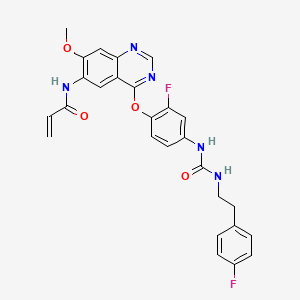
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
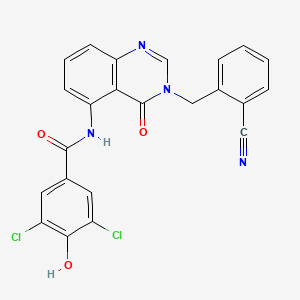
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
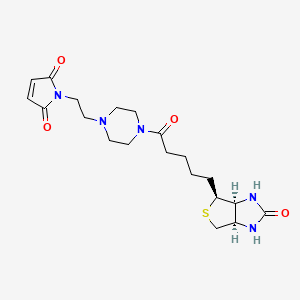
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
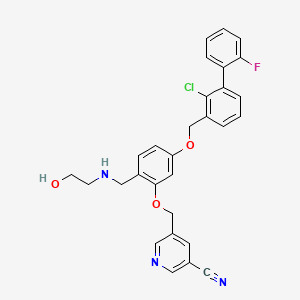
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
